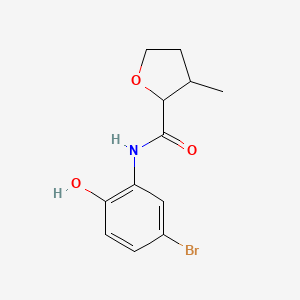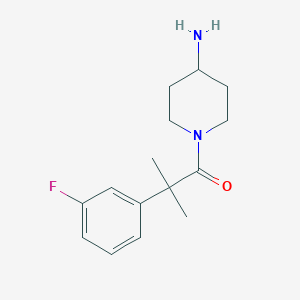![molecular formula C17H23N3O3S B7640869 N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, commonly known as ESI-09, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the Epithelial Sodium Channel (ENaC), which is a protein that is involved in the regulation of sodium ion transport in epithelial cells. ESI-09 has been extensively studied for its effects on ENaC and its potential applications in various fields of research.
Mechanism of Action
ESI-09 works by binding to the extracellular domain of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide and inhibiting its activity. This compound is a protein that is composed of three subunits, and ESI-09 binds to a specific site on one of these subunits to prevent sodium ions from passing through the channel. This results in a decrease in sodium ion transport and a reduction in fluid absorption in epithelial cells.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 inhibits this compound activity in a dose-dependent manner, with higher concentrations resulting in greater inhibition. In vivo studies have shown that ESI-09 can reduce blood pressure and improve lung function in animal models of hypertension and cystic fibrosis, respectively.
Advantages and Limitations for Lab Experiments
ESI-09 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, which makes it a valuable tool for studying the role of this compound in various physiological processes. It is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use. ESI-09 is a small molecule inhibitor, which means that it may not be effective in all cell types or tissues. Additionally, its effects on other ion channels or proteins may need to be considered when interpreting experimental results.
Future Directions
There are many potential future directions for research involving ESI-09. One area of interest is the development of more potent and selective inhibitors of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, which could have greater therapeutic potential. Another area of research is the use of ESI-09 in combination with other drugs to treat diseases that involve abnormal sodium ion transport. Additionally, further studies are needed to better understand the mechanisms of action of ESI-09 and its effects on other ion channels and proteins.
Synthesis Methods
ESI-09 can be synthesized using a multi-step chemical process. The first step involves the reaction of 4-ethylsulfonylbenzaldehyde with 1-bromo-2-methylpropane to produce an intermediate compound. This intermediate is then reacted with a pyrrole-2-carboxylic acid derivative to produce ESI-09. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
ESI-09 has been extensively studied for its effects on N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide and its potential applications in various fields of research. This compound is a protein that is involved in the regulation of sodium ion transport in epithelial cells, which is important for maintaining fluid balance in the body. ESI-09 has been shown to inhibit this compound activity, which could have potential applications in the treatment of hypertension, cystic fibrosis, and other diseases that involve abnormal sodium ion transport.
properties
IUPAC Name |
N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-24(22,23)19-15-9-7-14(8-10-15)12-18-17(21)16-6-5-11-20(16)13(2)3/h5-11,13,19H,4,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWBRAVGZPSDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CNC(=O)C2=CC=CN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)
![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)